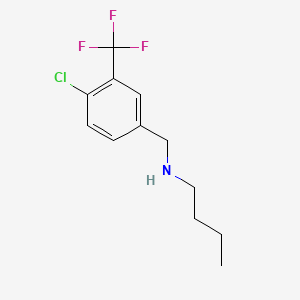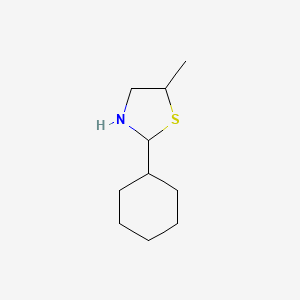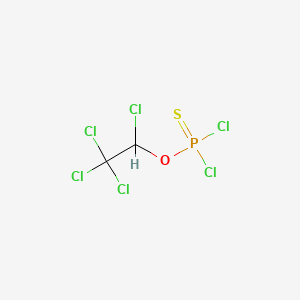
Phosphorodichloridothioic acid, O-(1,2,2,2-tetrachloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Phosphorodichloridothioic acid, O-(1,2,2,2-tetrachloroethyl) ester typically involves the reaction of phosphorodichloridothioic acid with 1,2,2,2-tetrachloroethanol under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Phosphorodichloridothioic acid, O-(1,2,2,2-tetrachloroethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodichloridothioic acid derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodichloridothioic acid, O-(1,2,2,2-tetrachloroethyl) ester has several scientific research applications:
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Phosphorodichloridothioic acid, O-(1,2,2,2-tetrachloroethyl) ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphorodichloridothioic acid, O-(1,2,2,2-tetrachloroethyl) ester can be compared with similar compounds such as:
Phosphorodichloridothioic acid, O-propyl ester: This compound has a similar structure but with a propyl group instead of the tetrachloroethyl group.
Phosphorochloridothioic acid, O,O-dimethyl ester:
Properties
CAS No. |
51691-05-5 |
|---|---|
Molecular Formula |
C2HCl6OPS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
dichloro-sulfanylidene-(1,2,2,2-tetrachloroethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2HCl6OPS/c3-1(2(4,5)6)9-10(7,8)11/h1H |
InChI Key |
WGKIOBDUFNEQEA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OP(=S)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
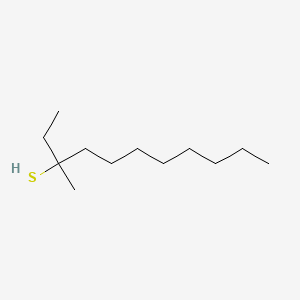
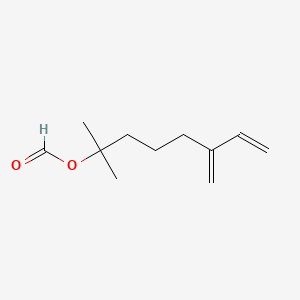

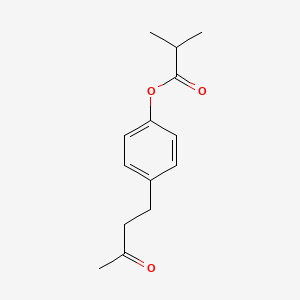

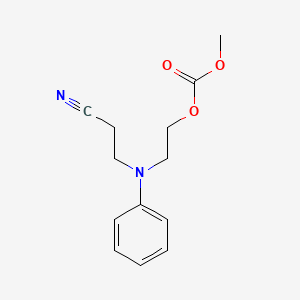
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)



